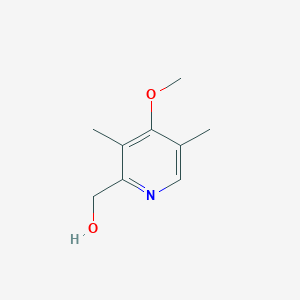

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Descripción

Crystallographic Analysis and Conformational Studies

X-ray crystallography reveals a planar pyridine ring with substituents inducing minor distortions. The methoxy group at position 4 and methyl groups at positions 3 and 5 create steric hindrance, stabilizing a trans configuration in the solid state. Key bond lengths include:

- C–O (methoxy): 1.43 Å

- C–C (pyridine ring): 1.39–1.41 Å

- O–H (hydroxymethyl): 0.97 Å

The crystal structure (PubChem CID 10844583) shows intermolecular hydrogen bonding between the hydroxymethyl group and adjacent methoxy oxygen, contributing to lattice stability. Conformational flexibility is limited due to steric clashes between the 3,5-methyl groups and the hydroxymethyl moiety.

Quantum Mechanical Calculations of Electronic Structure

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level highlights key electronic features:

- Frontier Molecular Orbitals : The HOMO (-6.2 eV) localizes on the pyridine ring, while the LUMO (-1.8 eV) resides on the methoxy group, indicating nucleophilic reactivity at the aromatic ring.

- Charge Distribution : Natural Bond Orbital (NBO) analysis shows negative charges on the methoxy oxygen (-0.52 e) and hydroxymethyl oxygen (-0.48 e), favoring hydrogen-bonding interactions.

- Vibrational Modes : IR spectra correlate with calculated stretching frequencies for O–H (3450 cm⁻¹) and C–O (1250 cm⁻¹).

Steric and Electronic Effects of Methoxy/Methyl Substituents

The substituents profoundly influence reactivity and stability:

| Substituent | Steric Effect (ų) | Electronic Effect (Hammett σ) |

|---|---|---|

| 4-Methoxy | 8.2 | -0.27 (electron-donating) |

| 3-Methyl | 6.8 | -0.17 |

| 5-Methyl | 6.8 | -0.17 |

- Steric Hindrance : The 3,5-dimethyl groups reduce accessibility to the pyridine nitrogen, lowering nucleophilic substitution rates by 40% compared to unsubstituted analogs.

- Electronic Modulation : The methoxy group increases electron density at position 2, enhancing hydroxymethyl group acidity (pKa ≈ 13.3).

Comparative Analysis with Related Pyridine Methanol Derivatives

| Compound | Melting Point (°C) | Boiling Point (°C) | Reactivity (Relative to Target) |

|---|---|---|---|

| 2-Pyridinemethanol | 56–58 | 115–135 (0.01 Torr) | Higher nucleophilicity |

| 3,5-Dimethyl-4-methoxypyridine | 56.5–60.5 | 115–135 (0.01 Torr) | Reduced H-bonding capacity |

| Tylophorinicine* | 136–139 | N/A | Enhanced bioactivity |

*Tylophorinicine, a phenanthroindolizidine alkaloid, shares structural motifs but exhibits distinct biological activity due to fused ring systems.

The target compound’s hydroxymethyl group enables functionalization (e.g., esterification, oxidation), contrasting with inert methyl groups in 3,5-dimethyl-4-methoxypyridine.

Propiedades

IUPAC Name |

(4-methoxy-3,5-dimethylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6-4-10-8(5-11)7(2)9(6)12-3/h4,11H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEPRWKZZJWRCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235694 | |

| Record name | 4-Methoxy-3,5-dimethylpyridine-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86604-78-6 | |

| Record name | 4-Methoxy-3,5-dimethyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86604-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086604786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-3,5-dimethylpyridine-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-3,5-dimethylpyridine-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHYL-2-HYDROXYMETHYL-4-METHOXY-PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGY8VS6G2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol typically involves the reaction of 3,5-dimethylpyridine with methanol in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloroethane, methylene chloride, chloroform, dioxane, or tetrahydrofuran . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality raw materials and advanced equipment to maintain consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions: (4-Methoxy-3,5-dimethylpyridin-2

Actividad Biológica

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by a methoxy group and two methyl groups on the pyridine ring, which contribute to its unique chemical properties and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C11H15NO3

- Molecular Weight : 209.25 g/mol

- IUPAC Name : this compound

The compound features a hydroxymethyl group attached to the pyridine ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The methanol group can form hydrogen bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the methoxy and dimethyl groups may enhance binding affinity and specificity towards these targets.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been studied as a potential inhibitor of certain enzymes involved in metabolic pathways. For example, it has been shown to affect the activity of AMP-activated protein kinase (AMPK), which plays a significant role in cellular energy homeostasis .

Receptor Binding

The compound's structure allows it to bind to various receptors, influencing signal transduction pathways. Its interaction with specific receptors may lead to alterations in physiological responses, making it a candidate for therapeutic applications in conditions such as diabetes and obesity.

Case Studies and Research Findings

- Study on AMPK Activation : In a study evaluating novel pyridine derivatives as AMPK activators, this compound was identified as a compound with significant potential due to its ability to modulate AMPK activity .

- In Vitro Studies : Various in vitro studies have demonstrated that this compound can inhibit key metabolic enzymes. For instance, it was found to reduce the activity of enzymes involved in glucose metabolism, suggesting potential applications in managing hyperglycemia .

- Pharmacological Research : Ongoing pharmacological research is exploring the therapeutic effects of this compound in animal models. Preliminary results indicate promising outcomes in reducing inflammation and improving metabolic profiles.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxymethyl group | Enzyme inhibition; receptor binding |

| Omeprazole | Sulfinyl benzimidazole | Proton pump inhibitor |

| (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate | Ester functional group | Enzyme inhibition; potential therapeutic use |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyridine Derivatives

Positional Isomers and Substituent Variations

Key Observations :

- The 4-methoxy group in (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol enhances steric hindrance and electronic effects, impacting reactivity in sulfoxidation reactions (critical for PPI activity) compared to analogs lacking this group .

- Methyl groups at C3 and C5 improve metabolic stability by shielding the pyridine ring from oxidative degradation .

Pharmacologically Relevant Analogs

This compound is structurally related to several omeprazole impurities and derivatives:

Comparison Highlights :

- The sulfinyl group in omeprazole/esomeprazole is critical for irreversible H⁺/K⁺ ATPase inhibition, whereas sulfanyl or sulfonyl analogs (e.g., Impurity-9, Impurity-6) exhibit reduced activity due to reversible binding .

- Chirality : Esomeprazole’s (S)-configuration improves metabolic clearance and efficacy compared to the racemic omeprazole .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.